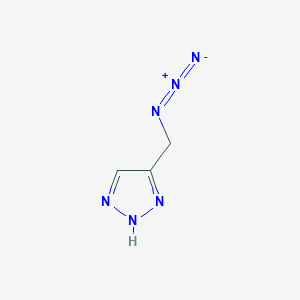
5-(azidomethyl)-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Azidomethyl)-1H-1,2,3-triazole is a compound that belongs to the class of azide-modified nucleosides. These compounds are known for their versatility in bioorthogonal labeling and functionalization, particularly in the context of RNA and DNA functionalization through click chemistry . The azide group in this compound makes it highly reactive and useful in various chemical reactions.
Preparation Methods
One common method is the one-pot synthesis from 2’,3’-protected ribonucleosides using triphenylphosphine (PPh3) and carbon tetrabromide (CBr4) as halogenating agents . This method is compatible with all four standard ribonucleosides and provides excellent yields. Industrial production methods may involve similar synthetic routes but scaled up to meet production demands.
Chemical Reactions Analysis
5-(Azidomethyl)-1H-1,2,3-triazole undergoes various types of chemical reactions, including:
Oxidation: The azide group can be oxidized under specific conditions.
Reduction: The azide group can be reduced to an amine.
Substitution: The azide group can participate in nucleophilic substitution reactions.
Cycloaddition: The compound is particularly known for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click reaction.
Common reagents used in these reactions include copper(I) catalysts for cycloaddition, reducing agents like lithium aluminum hydride for reduction, and various oxidizing agents for oxidation. Major products formed from these reactions include triazoles, amines, and other substituted derivatives.
Scientific Research Applications
5-(Azidomethyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5-(azidomethyl)-1H-1,2,3-triazole exerts its effects is primarily through its azide group. The azide group can undergo cycloaddition reactions to form stable triazole rings, which can then interact with various molecular targets. This interaction can alter the properties of the target molecules, making the compound useful in labeling and functionalization applications .
Comparison with Similar Compounds
Similar compounds to 5-(azidomethyl)-1H-1,2,3-triazole include:
1-(Azidomethyl)-5H-tetrazole: Another azide-modified compound known for its high reactivity and use in energetic materials.
1,5-Disubstituted tetrazoles: These compounds share similar reactivity patterns and are used in various chemical and biological applications.
What sets this compound apart is its specific structure, which makes it particularly suitable for click chemistry and bioorthogonal labeling, providing a unique combination of stability and reactivity.
Properties
IUPAC Name |
4-(azidomethyl)-2H-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N6/c4-8-5-1-3-2-6-9-7-3/h2H,1H2,(H,6,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBQJKUOKWVLBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
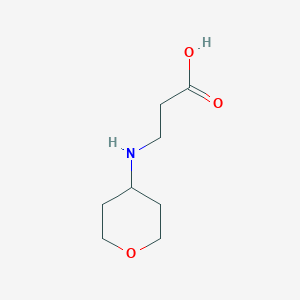
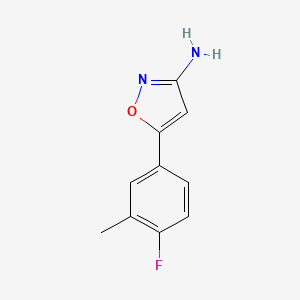
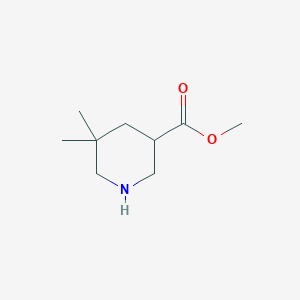
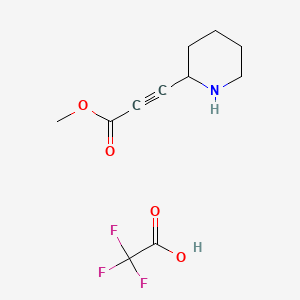

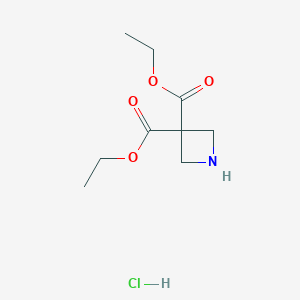

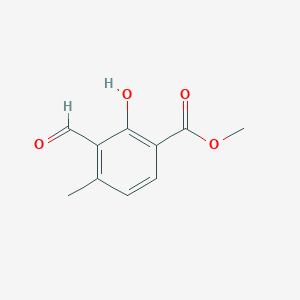
![3-Methyl-1-[2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13519571.png)

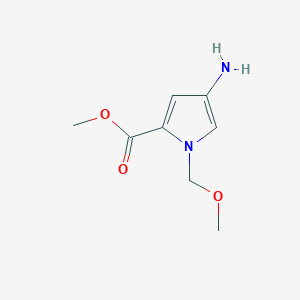
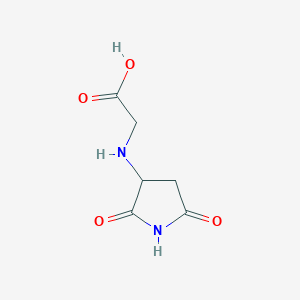
![1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carbonitrile](/img/structure/B13519592.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylicacid](/img/structure/B13519607.png)
